2-Cyclohexyl-2-propyl formate

CAS No.: 63574-01-6

Cat. No.: VC16959212

Molecular Formula: C10H18O2

Molecular Weight: 170.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63574-01-6 |

|---|---|

| Molecular Formula | C10H18O2 |

| Molecular Weight | 170.25 g/mol |

| IUPAC Name | 2-cyclohexylpropan-2-yl formate |

| Standard InChI | InChI=1S/C10H18O2/c1-10(2,12-8-11)9-6-4-3-5-7-9/h8-9H,3-7H2,1-2H3 |

| Standard InChI Key | KHSUHPZEMHPXSV-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C1CCCCC1)OC=O |

Introduction

Chemical Identity and Structural Analysis

Molecular Structure and Formula

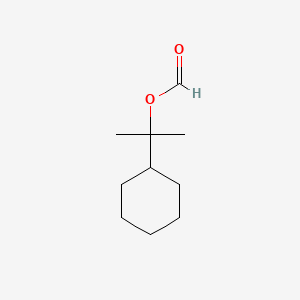

2-Cyclohexyl-2-propyl formate is defined by the IUPAC name 2-cyclohexylpropan-2-yl formate, with a molecular formula of C₁₀H₁₈O₂ (Table 1) . The molecule consists of a central tertiary carbon atom bonded to a cyclohexyl group, two methyl groups, and a formate ester moiety. The cyclohexyl ring adopts a chair conformation, minimizing steric strain, while the formate group introduces polarity to an otherwise hydrophobic structure.

Table 1: Fundamental Chemical Identifiers

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₈O₂ |

| Molecular Weight | 170.25 g/mol |

| CAS Registry Number | 63574-01-6 |

| SMILES Notation | CC(C)(C1CCCCC1)OC=O |

| InChI Key | KHSUHPZEMHPXSV-UHFFFAOYSA-N |

Synonyms and Identifiers

This compound is cataloged under multiple synonyms, including 2-cyclohexylpropan-2-yl formate and EINECS 264-334-0 . Its DSSTox Substance ID (DTXSID10979798) and Wikidata entry (Q82965520) facilitate cross-referencing across chemical databases. The European Community (EC) number 264-334-0 further standardizes its regulatory identification.

Physicochemical Properties

Structural and Electronic Features

The molecule’s logP value of 2.91 (estimated) suggests moderate lipophilicity, aligning with its cyclohexyl and methyl substituents . The formate ester group contributes a polarizable carbonyl (C=O) and ether (C–O) bond, enabling participation in hydrogen bonding and dipole interactions. Computational models predict a polar surface area (PSA) of 26.3 Ų, indicative of limited solubility in aqueous media .

Thermal and Physical Characteristics

While explicit data on melting and boiling points are absent in available literature, analogous esters such as 2-cyclohexyl-2-propyl acetate exhibit a boiling point of 208.7°C and a flash point of 77.6°C . Extrapolating these trends, 2-cyclohexyl-2-propyl formate likely possesses a boiling point between 190–210°C and a flash point near 70–80°C, though experimental validation is required.

Synthesis and Production Methods

Esterification Pathways

The most plausible synthesis route involves acid-catalyzed esterification of 2-cyclohexyl-2-propanol with formic acid (Fig. 1) :

Here, R denotes the 2-cyclohexylpropan-2-yl group. This method, common for formate esters, typically employs sulfuric acid or p-toluenesulfonic acid as catalysts under reflux conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume